molecular formula C19H22ClNO3S2 B2452036 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol CAS No. 478041-59-7

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol

Cat. No.: B2452036
CAS No.: 478041-59-7
M. Wt: 411.96
InChI Key: IKMQWPJYIFRRDR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is a complex organic compound characterized by the presence of a piperidinol core substituted with sulfonyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Sulfanylation: The final step involves the reaction of the intermediate with a sulfanyl compound, such as 4-methylbenzenethiol, under conditions that promote the formation of the sulfanyl linkage, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The piperidinol core may also interact with receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)sulfonyl]-4-piperidinol: Lacks the sulfanyl group, which may result in different reactivity and biological activity.

    4-{[(4-Methylphenyl)sulfanyl]methyl}-4-piperidinol:

    1-[(4-Methylphenyl)sulfonyl]-4-piperidinol: Similar structure but with a methyl group instead of a chlorophenyl group, leading to different chemical behavior.

Uniqueness

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is unique due to the combination of sulfonyl and sulfanyl groups attached to the piperidinol core. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets, making it a valuable compound for diverse scientific applications.

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C24H25ClN2O2S, with a molecular weight of approximately 442.98 g/mol. Its structure includes a piperidine core substituted with a chlorophenyl sulfonyl group and a methylphenyl sulfanyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H25ClN2O2S
Molecular Weight442.98 g/mol
Boiling Point572.6 ± 60.0 °C (predicted)
Density1.40 ± 0.1 g/cm³ (predicted)
LogP5.72

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, synthesized compounds containing the piperidine moiety showed significant effectiveness against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilisActivity Against E. coliActivity Against S. aureus
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleModerate to StrongModerate to StrongWeakWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly as an inhibitor of acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones and urinary tract infections .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong2.14 ± 0.003
UreaseStrongNot specified

The mechanism underlying the biological activity of this compound can be attributed to its ability to interact with specific protein targets within bacterial cells or human enzymes. Molecular docking studies suggest that the sulfonamide group plays a pivotal role in binding interactions with target proteins, enhancing the compound's efficacy .

Case Studies

A notable study synthesized several piperidine derivatives and assessed their biological activities through in vitro assays. The findings indicated that compounds with structural similarities to this compound exhibited promising results in both antibacterial and enzyme inhibition assays .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S2/c1-15-2-6-17(7-3-15)25-14-19(22)10-12-21(13-11-19)26(23,24)18-8-4-16(20)5-9-18/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQWPJYIFRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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